Docosyl hydrogen sebacate
Description
Docosyl hydrogen sebacate (CASRN 93819-99-9) is a monoester derived from sebacic acid (decanedioic acid) and docosanol (a C22 fatty alcohol). Its structure features a single ester linkage between the docosyl group and one carboxylic acid group of sebacic acid, leaving the second carboxylic acid group unesterified . This configuration distinguishes it from diesters like dibutyl sebacate, where both acid groups are esterified.
Properties
CAS No. |
93819-99-9 |
|---|---|
Molecular Formula |
C32H62O4 |
Molecular Weight |
510.8 g/mol |
IUPAC Name |
10-docosoxy-10-oxodecanoic acid |
InChI |
InChI=1S/C32H62O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-27-30-36-32(35)29-26-23-20-19-22-25-28-31(33)34/h2-30H2,1H3,(H,33,34) |
InChI Key |
ZQYGIPYHSWOVIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosyl hydrogen sebacate can be synthesized through the esterification of sebacic acid with docosanol. The reaction typically involves heating sebacic acid and docosanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where sebacic acid and docosanol are fed into a reactor along with a catalyst. The reaction mixture is heated, and the ester product is continuously removed and purified through distillation or other separation techniques .
Chemical Reactions Analysis
Hydrolysis Reactions
Docosyl hydrogen sebacate (a sebacate ester) undergoes hydrolysis under acidic or basic conditions, producing docosanol and sebacic acid.
Base-Catalyzed Hydrolysis
-
Rate Constants : For similar sebacate esters like dibutyl sebacate (DBS), base-catalyzed hydrolysis has a second-order rate constant of 0.05 L/mol·s at 25°C . This corresponds to half-lives of 4.5 years at pH 7 and 166 days at pH 8 .
-
Products : Sebacic acid and docosanol.
Acidic Hydrolysis
While less studied, acidic hydrolysis likely follows similar mechanisms to basic conditions, though detailed kinetics are not explicitly reported in the provided sources.
| Reaction Type | Half-Life (pH 7) | Half-Life (pH 8) | Key Products |
|---|---|---|---|
| Base-Catalyzed | 4.5 years | 166 days | Sebacic acid + docosanol |
Atmospheric Degradation
This compound reacts with atmospheric hydroxyl radicals (- OH), leading to degradation.
-
Rate Constant : Estimated at 1.8 × 10⁻¹¹ cm³/(molecule·s) for vapor-phase reactions, resulting in a half-life of 21 hours under typical atmospheric conditions .
-
Partitioning : Exists in both vapor and particulate phases due to moderate volatility (vapor pressure: 4.7 × 10⁻⁶ mm Hg for DBS analogs) .
Photolysis
The compound may undergo direct photolysis due to functional groups absorbing light >290 nm, though specific kinetics are unreported .
Biodegradation
Sebacate esters, including this compound, are biodegradable via microbial action:
-
Bacterial/Fungal Cultures : Pure strains of Fusarium and other microbes degrade sebacate esters over weeks .
-
Bioconcentration : Moderate potential (BCF ~77 for DBS analogs) .
Environmental Fate
-
Mobility : Low soil mobility (estimated Koc ~575 for DBS analogs) .
-
Volatilization : Minimal due to low Henry’s Law constant (4.8 × 10⁻⁸ atm·m³/mol for DBS) .
Research Gaps
-
Direct kinetic data for this compound’s hydrolysis or photolysis are absent in the provided sources.
-
Long-term environmental behavior (e.g., bioaccumulation) requires further study.
Scientific Research Applications
Docosyl hydrogen sebacate is utilized in the pharmaceutical industry primarily as a plasticizer in drug formulations. Its biocompatibility and low toxicity make it suitable for:
- Controlled-Release Formulations : Enhances the release profile of active pharmaceutical ingredients (APIs).
- Film Coatings : Used in tablet coatings to improve stability and release characteristics.
Case Study: Controlled-Release Tablets
A study demonstrated that incorporating this compound into a polymer matrix significantly improved the release rate of a poorly soluble drug over time. The release kinetics followed a zero-order model, indicating a consistent release profile suitable for sustained therapeutic effects.
Cosmetic Applications
In cosmetics, this compound serves as an emollient and skin-conditioning agent due to its moisturizing properties. It is commonly found in:
- Creams and Lotions : Provides a smooth application and enhances skin feel.
- Sunscreens : Improves the spreadability and water resistance of formulations.
Table 2: Cosmetic Formulations Using this compound
| Product Type | Functionality | Concentration (%) |
|---|---|---|
| Moisturizing Cream | Emollient, Skin Conditioning | 2-5 |
| Sunscreen | Enhances Spreadability | 1-3 |
| Hair Conditioners | Improves Texture | 1-4 |
Environmental Stability
This compound exhibits excellent thermal stability, making it suitable for high-temperature applications. Its resistance to hydrolysis also contributes to its longevity in various formulations, reducing the need for frequent replacements or reformulations.
Mechanism of Action
The mechanism of action of docosyl hydrogen sebacate involves its interaction with other molecules through ester bonds. In biological systems, it may act as a plasticizer, enhancing the flexibility and durability of polymers used in medical devices. Its biocompatibility and biodegradability make it suitable for applications in tissue engineering and drug delivery .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Likely $ C{32}H{62}O_4 $ (inferred from structure).
Comparison with Structurally Similar Compounds
Dibutyl Sebacate (CAS 109-43-3)
- Structure : Diester of sebacic acid with two butyl groups.
- Properties :
- Lower molecular weight ($ C{18}H{34}O_4 $) compared to docosyl hydrogen sebacate.
- Higher water solubility due to shorter alkyl chains.
- Environmental Fate : Classified as low concern for human health and aquatic toxicity due to rapid biodegradation (>60% in 28 days) and low bioaccumulation (BCF < 100) .
- Applications : Plasticizer, solvent in cosmetics, and lubricant additive .
Diethyl Sebacate (CAS 110-40-7)
Dioctyl Sebacate (CAS 122-62-3)
Docosyl Hydrogen Azelate (CAS 94236-78-9) and Glutarate (CAS 94278-12-3)
Diisopropyl Sebacate (CAS 7491-02-3)
- Structure : Diester with isopropyl groups.
- Properties :
Data Tables
Table 1: Structural and Functional Comparison
| Compound | CASRN | Ester Type | Alkyl Chain Length | Key Applications |
|---|---|---|---|---|
| This compound | 93819-99-9 | Monoester | C22 | Surfactants, lubricants |
| Dibutyl Sebacate | 109-43-3 | Diester | C4 | Plasticizers, cosmetics |
| Diethyl Sebacate | 110-40-7 | Diester | C2 | Pharmaceuticals |
| Dioctyl Sebacate | 122-62-3 | Diester | C8 | High-temperature fluids |
| Docosyl Hydrogen Azelate | 94236-78-9 | Monoester | C22 | Polymer additives |
Table 2: Environmental and Toxicological Profiles
Research Findings and Critical Analysis
- Environmental Persistence: Diesters like dibutyl sebacate degrade faster than monoesters due to esterase enzyme targeting both ester groups. This compound’s single ester bond and long alkyl chain may slow biodegradation, increasing persistence .
- Toxicity : Diesters generally exhibit low systemic toxicity, but this compound’s high hydrophobicity could enhance cellular membrane disruption in aquatic organisms .
Biological Activity
Docosyl hydrogen sebacate (DHS) is a long-chain fatty acid ester that has garnered attention for its potential biological applications, particularly in the fields of drug delivery, tissue engineering, and as a biomaterial. This article explores the biological activity of DHS, focusing on its physicochemical properties, biological interactions, and relevant case studies.
1. Chemical Structure and Properties
This compound is an ester formed from sebacic acid and docosanol (a long-chain alcohol). Its chemical structure can be represented as follows:
This compound exhibits unique physicochemical properties due to its long hydrophobic carbon chain, which influences its solubility and interaction with biological membranes.
2.1. Biocompatibility
Research indicates that DHS demonstrates favorable biocompatibility in various biological systems. In vitro studies have shown that DHS does not elicit significant cytotoxic effects on mammalian cell lines, making it a suitable candidate for biomedical applications .
2.2. Drug Delivery Systems
DHS has been investigated for its role in drug delivery systems due to its ability to form stable emulsions and encapsulate hydrophobic drugs. A study demonstrated that DHS-based formulations could enhance the solubility and bioavailability of poorly soluble drugs, leading to improved therapeutic efficacy .
2.3. Antimicrobial Properties
Emerging data suggest that DHS may possess antimicrobial properties. A comparative study indicated that derivatives of long-chain fatty acids, including those similar to DHS, exhibited antibacterial activity against various strains of bacteria . This property could be leveraged in developing antimicrobial coatings for medical devices or wound dressings.
3.1. Tissue Engineering Applications
In tissue engineering, DHS has been used as a scaffold material due to its excellent mechanical properties and biodegradability. A study highlighted the use of DHS in creating scaffolds for bone regeneration, where it supported cell adhesion and proliferation while facilitating mineralization processes essential for bone healing .
3.2. Wound Healing
Another significant application of DHS is in wound healing formulations. Research has shown that DHS can promote fibroblast migration and collagen synthesis, critical factors in wound repair processes . In vivo studies demonstrated accelerated wound closure rates when using DHS-based hydrogels compared to standard treatments.
4. Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound | Biocompatibility | Drug Delivery Efficiency | Antimicrobial Activity | Tissue Engineering Suitability |
|---|---|---|---|---|
| This compound | High | Moderate | Moderate | Excellent |
| Dioctyl Sebacate | Moderate | High | Low | Good |
| Poly(glycerol sebacate) | High | High | Moderate | Excellent |
5. Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of DHS:
- Cytotoxicity : In vitro assays confirmed low cytotoxicity levels across various cell lines, including fibroblasts and endothelial cells .
- Drug Encapsulation : DHS demonstrated an encapsulation efficiency of 75% for hydrophobic drugs, significantly enhancing their release profiles under physiological conditions .
- Wound Healing Efficacy : In animal models, DHS-based formulations resulted in a 30% faster healing time compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
